tert-Butyl 4-cyanophenethylcarbamate
CAS No.: 172348-86-6
Cat. No.: VC20924180
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172348-86-6 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | KAOXDKZFTYWETQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N |
Introduction
Chemical Properties and Structure
Tert-Butyl 4-cyanophenethylcarbamate (CAS: 172348-86-6) is a carbamate compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a phenethyl group bearing a cyano substituent at the para position.
Physical and Chemical Characteristics
The compound exists as a solid at room temperature with specific physical properties as outlined in Table 1.
Table 1: Physical and Chemical Properties of Tert-Butyl 4-Cyanophenethylcarbamate
| Property | Value |
|---|---|
| CAS Number | 172348-86-6 |
| IUPAC Name | tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate |
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) |
| Standard InChIKey | KAOXDKZFTYWETQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N |
| Appearance | Solid |
| Storage Conditions | Sealed in dry container, 2-8°C |
| The molecular structure contains several functional groups that contribute to its reactivity and applications in organic synthesis, including: |
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A tert-butoxycarbonyl (Boc) protecting group
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A secondary amine functionality
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A cyano group at the para position of the phenyl ring
Applications in Research and Development
Tert-Butyl 4-cyanophenethylcarbamate has found various applications in chemical research and pharmaceutical development.
Organic Synthesis Applications
As a versatile intermediate, this compound serves several important functions in organic synthesis:
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Protecting Group Chemistry: The Boc group provides temporary protection for the amine functionality during multi-step syntheses
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Building Block: Used in the construction of more complex molecules with potential biological activity
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Functional Group Manipulation: The cyano group serves as a precursor to various other functional groups (amides, carboxylic acids, amines)
Pharmaceutical Research Applications
Evidence suggests that tert-Butyl 4-cyanophenethylcarbamate and related compounds have been investigated in pharmaceutical contexts:
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Development of enzyme inhibitors, particularly in farnesyltransferase inhibition studies
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Potential applications in antimalarial and anticancer research
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Incorporation into ethylenediamine-based mammalian farnesyltransferase inhibitors
Rumthao et al. (2004) achieved approximately 90% purity in their synthesis of this compound for biomedical applications, highlighting its relevance in pharmaceutical research contexts .
Structural Relationships and Analogous Compounds
Understanding the relationship between tert-Butyl 4-cyanophenethylcarbamate and similar compounds provides insight into its characteristics and potential applications.
Related Carbamate Derivatives
Several structurally related compounds share similar properties and applications:
Table 2: Comparison of Tert-Butyl 4-Cyanophenethylcarbamate with Related Compounds
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